molecular formula C23H17Br2N3O4 B11544572 4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate

4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate

Cat. No.: B11544572
M. Wt: 559.2 g/mol
InChI Key: ZWFDWHKETWKXNO-UVHMKAGCSA-N
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Description

4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate is a complex organic compound characterized by its brominated phenyl groups and formamido functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate typically involves multiple steps, starting with the bromination of phenyl groups. One common method involves the use of N-bromosuccinimide (NBS) for the bromination process . The subsequent steps include the formation of formamido and acetamido groups through reactions with formamide and acetamide, respectively. The final step involves the condensation of these intermediates to form the target compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the brominated phenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate involves its interaction with molecular targets such as enzymes and receptors. The brominated phenyl groups can form strong interactions with hydrophobic pockets in proteins, while the formamido and acetamido groups can participate in hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate is unique due to its specific combination of brominated phenyl groups and formamido functionalities, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H17Br2N3O4

Molecular Weight

559.2 g/mol

IUPAC Name

[4-[(E)-[[2-[(2-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C23H17Br2N3O4/c24-19-7-3-1-5-17(19)22(30)26-14-21(29)28-27-13-15-9-11-16(12-10-15)32-23(31)18-6-2-4-8-20(18)25/h1-13H,14H2,(H,26,30)(H,28,29)/b27-13+

InChI Key

ZWFDWHKETWKXNO-UVHMKAGCSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br)Br

Origin of Product

United States

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